molecular formula C16H29NO3 B021311 Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester CAS No. 101913-74-0

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester

Cat. No. B021311
M. Wt: 283.41 g/mol
InChI Key: WIBDHTIPQREUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism Of Action

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester selectively inhibits the mutant EGFR tyrosine kinase, which is responsible for the growth and survival of cancer cells. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of downstream signaling molecules, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has been shown to have a favorable safety profile and minimal toxicity. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. The most common adverse effects associated with Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester are diarrhea, rash, and nausea.

Advantages And Limitations For Lab Experiments

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, which allows for the study of specific signaling pathways involved in cancer cell growth and survival. However, its limited solubility and stability can pose challenges in formulation and storage.

Future Directions

Future research on Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester could focus on its potential use in combination with other targeted therapies or immunotherapies. Additionally, studies could investigate the mechanisms of acquired resistance to Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester and develop strategies to overcome this resistance. Furthermore, the development of more stable and soluble formulations of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester could improve its clinical utility.

Synthesis Methods

The synthesis of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester involves the reaction of 2-bromo-4-chloro-5-trifluoromethylpyridine with 1-methyl-4-piperidone to form the intermediate 2-bromo-4-chloro-5-(1-methyl-4-piperidyl)pyridine. This intermediate is then reacted with heptanoic acid, 2-hydroxy-2-isopropenyl-ester to form Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester.

Scientific Research Applications

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has also been studied in combination with other therapies, such as chemotherapy and immunotherapy.

properties

CAS RN

101913-74-0

Product Name

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C16H29NO3/c1-5-6-7-10-16(19,13(2)3)15(18)20-14-8-11-17(4)12-9-14/h14,19H,2,5-12H2,1,3-4H3

InChI Key

WIBDHTIPQREUNX-UHFFFAOYSA-N

SMILES

CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O

Canonical SMILES

CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O

synonyms

1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate

Origin of Product

United States

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